molecular formula C7H10Br2O5 B12653877 2-Hydroxy-1,3-propanediyl bis(bromoacetate) CAS No. 94087-95-3

2-Hydroxy-1,3-propanediyl bis(bromoacetate)

Cat. No.: B12653877
CAS No.: 94087-95-3
M. Wt: 333.96 g/mol
InChI Key: UVFRXPBXERGFTI-UHFFFAOYSA-N
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Description

2-Hydroxy-1,3-propanediyl bis(bromoacetate) is an organic compound with the molecular formula C7H10Br2O5 and a molecular weight of 333.96 g/mol . It is known for its unique chemical structure, which includes two bromoacetate groups attached to a 2-hydroxy-1,3-propanediyl backbone. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-1,3-propanediyl bis(bromoacetate) typically involves the esterification of 2-hydroxy-1,3-propanediol with bromoacetic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process . The reaction mixture is then purified through distillation or recrystallization to obtain the final product.

Industrial Production Methods

Industrial production of 2-Hydroxy-1,3-propanediyl bis(bromoacetate) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is typically purified using advanced techniques such as column chromatography or high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-1,3-propanediyl bis(bromoacetate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Reactions: New compounds with substituted functional groups.

    Hydrolysis: 2-Hydroxy-1,3-propanediol and bromoacetic acid.

    Oxidation and Reduction: Carbonyl compounds or alkanes.

Scientific Research Applications

2-Hydroxy-1,3-propanediyl bis(bromoacetate) has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce bromoacetate groups into molecules.

    Biology: Employed in the modification of biomolecules, such as proteins and nucleic acids, for labeling and detection purposes.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Hydroxy-1,3-propanediyl bis(bromoacetate) involves its ability to undergo substitution reactions with nucleophiles. The bromoacetate groups act as electrophilic centers, attracting nucleophiles to form new covalent bonds. This property makes it useful in modifying biomolecules and synthesizing new compounds .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-1,3-propanediyl bis(chloroacetate): Similar structure but with chloroacetate groups instead of bromoacetate.

    2-Hydroxy-1,3-propanediyl bis(acetate): Lacks the halogen atoms, making it less reactive in substitution reactions.

    2-Hydroxy-1,3-propanediyl bis(iodoacetate): Contains iodoacetate groups, which are more reactive than bromoacetate.

Uniqueness

2-Hydroxy-1,3-propanediyl bis(bromoacetate) is unique due to its balanced reactivity and stability. The bromoacetate groups provide sufficient reactivity for substitution reactions, while the overall structure remains stable under various conditions. This makes it a versatile compound for use in different scientific and industrial applications .

Properties

CAS No.

94087-95-3

Molecular Formula

C7H10Br2O5

Molecular Weight

333.96 g/mol

IUPAC Name

[3-(2-bromoacetyl)oxy-2-hydroxypropyl] 2-bromoacetate

InChI

InChI=1S/C7H10Br2O5/c8-1-6(11)13-3-5(10)4-14-7(12)2-9/h5,10H,1-4H2

InChI Key

UVFRXPBXERGFTI-UHFFFAOYSA-N

Canonical SMILES

C(C(COC(=O)CBr)O)OC(=O)CBr

Origin of Product

United States

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